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Introduction to TRPC Channels and Cardiovascular
Relevance

Transient Receptor Potential Canonical (TRPC) channels represent a family of non-selective cation

channels that play critical roles in cardiovascular physiology and pathology. Among the seven TRPC

subtypes (TRPC1-7), the TRPC3/6/7 subfamily is particularly significant in cardiovascular regulation due

to its activation by diacylglycerol (DAG) downstream of Gq-protein-coupled receptor signaling. These

channels function as multimodal signal integrators that regulate calcium homeostasis, vascular tone,

cardiac contractility, and pathological remodeling processes. In the cardiovascular system, TRPC6 channels

are expressed in various cell types including vascular smooth muscle cells, cardiac myocytes, and

fibroblasts, where they contribute to calcium influx pathways that influence vascular reactivity, cardiac

hypertrophy, and blood pressure regulation [1] [2].

The pathophysiological importance of TRPC6 channels in cardiovascular disorders has been increasingly

recognized through both genetic and pharmacological studies. Research has demonstrated that aberrant

TRPC6 activity contributes to several cardiovascular conditions including pulmonary arterial hypertension,

cardiac hypertrophy, vascular remodeling, and heart failure. Specifically, TRPC6 upregulation has been

associated with excessive vascular contraction in hypertension, enhanced proliferative responses in
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pulmonary hypertension, and maladaptive remodeling in pressure-overloaded hearts [2] [3]. This established

TRPC6 as a promising therapeutic target for cardiovascular drug development, spurring interest in the

development of selective pharmacological inhibitors such as SAR7334 to probe channel functions and

potential therapeutic applications [3].

Table 1: TRPC Channel Subtypes in Cardiovascular System

Channel
Subtype

Activation
Mechanism

Cardiovascular Expression Pathological Roles

TRPC3 DAG, receptor-

operated

Vascular smooth muscle,

cardiomyocytes

Cardiac hypertrophy,

arrhythmogenesis

TRPC4 Store-operated,

receptor-operated

Endothelium, vascular

smooth muscle

Vascular tone regulation,

endothelial dysfunction

TRPC5 Store-operated,

extracellular
calcium

Vascular smooth muscle,

endothelium

Vascular contraction, oxidative

stress

TRPC6 DAG, mechanical
stress

Vascular smooth muscle,
cardiomyocytes,
fibroblasts

Pulmonary hypertension,
cardiac hypertrophy, vascular
remodeling

TRPC7 DAG, receptor-

operated

Cardiomyocytes, vascular

tissue

Cardiac hypertrophy, apoptosis

SAR7334 Pharmacology and Mechanism of Action

SAR7334 is a potent and relatively selective TRPC6 channel inhibitor that belongs to a novel class of

aminopiperidine-indane compounds. Chemically identified as 4-[[(1R,2R)-2-[(3R)-3-amino-1-

piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile dihydrochloride, this small molecule

demonstrates nanomolar potency against TRPC6-mediated calcium influx with a reported IC50 of 9.5 nM

in cellular calcium flux assays. The compound effectively blocks TRPC6 currents with even greater potency

in whole-cell patch-clamp experiments, showing an IC50 of 7.9 nM [3] [4]. SAR7334 exhibits differential

selectivity across TRPC channel subtypes, demonstrating moderate inhibition of the closely related TRPC3
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(IC50 = 282 nM) and TRPC7 (IC50 = 226 nM) channels, while showing no significant activity against

TRPC4 and TRPC5 channels even at micromolar concentrations [5] [4].

The molecular mechanism of SAR7334 involves direct inhibition of diacylglycerol-sensitive TRPC cation

channels, thereby reducing receptor-operated and store-operated calcium entry in various cell types.

SAR7334 demonstrates favorable pharmacokinetic properties including good oral bioavailability, making

it suitable for chronic administration in preclinical models [3]. This represents a significant advantage over

earlier TRPC6 inhibitors such as SKF96365 and econazole, which suffered from poor selectivity and

suboptimal pharmacokinetic profiles. The metabolic stability and tissue distribution characteristics of

SAR7334 have enabled researchers to investigate TRPC6 functions in integrated physiological systems and

disease models, particularly in the context of cardiovascular and renal pathologies where TRPC6 has been

implicated [3] [6].

Table 2: Selectivity Profile of SAR7334 Compared to Other TRPC Inhibitors

Compound
TRPC6
IC50

TRPC3
IC50

TRPC7
IC50

TRPC4/5 Activity
Key Cardiovascular
Applications

SAR7334 7.9-9.5
nM

282 nM 226 nM No significant
inhibition

Pulmonary hypertension,
cardiac hypertrophy

SKF96365 ~500 nM ~400 nM ~600 nM Inhibits multiple
TRP channels

General calcium entry
inhibition

GSK2332258B ~10 nM ~300 nM ~250 nM Minimal effect at
<1 μM

Cardiac hypertrophy,
fibrosis

BI-749327 ~7 nM ~150 nM ~130 nM Selective for
TRPC6 over

TRPC3

Pulmonary hypertension,
heart failure

Clemizole ~1.2 μM ~5.6 μM ~8.4 μM Weak inhibition Glomerular disease,

arrhythmias
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Cardiovascular Effects of SAR7334: Experimental
Findings

Effects on Pulmonary Vascular Function

SAR7334 demonstrates potent inhibitory effects on hypoxic pulmonary vasoconstriction (HPV), a critical

autoregulatory mechanism in the pulmonary circulation that becomes maladaptive in pulmonary

hypertension. In isolated perfused mouse lungs, SAR7334 dose-dependently suppressed acute HPV

responses, with significant inhibition observed at concentrations as low as 100 nM [3]. This effect is

particularly relevant to the pathophysiology of pulmonary arterial hypertension (PAH), where sustained

vasoconstriction and vascular remodeling contribute to increased pulmonary vascular resistance and right

ventricular hypertrophy. The specificity of this action for TRPC6-dependent pathways was confirmed

through complementary experiments in TRPC6-deficient mice, which similarly showed attenuated HPV

responses. Importantly, SAR7334 administration did not significantly affect systemic arterial pressure in

normotensive or spontaneously hypertensive rat models at doses that effectively inhibited pulmonary

vascular responses, suggesting a potential therapeutic window for targeting pulmonary circulation without

compromising systemic hemodynamics [3] [5].

Effects on Systemic Blood Pressure and Vascular Tone

Unlike earlier non-selective TRPC inhibitors that produced substantial hypotension, SAR7334 exhibits

minimal effects on systemic blood pressure under baseline conditions. In spontaneously hypertensive rats

(SHR), acute administration of SAR7334 (10 mg/kg orally) did not significantly alter mean arterial pressure,

despite achieving plasma concentrations sufficient for TRPC6 inhibition [3]. This differential vascular

impact between pulmonary and systemic circulations may reflect variations in TRPC6 expression patterns,

channel subunit composition, or the relative contribution of TRPC6 to vascular tone regulation in different

vascular beds. However, it's important to note that chronic TRPC6 inhibition in certain pathological

contexts may indirectly influence systemic blood pressure through effects on neurohumoral signaling,

vascular remodeling, or renal function [3]. The observation that SAR7334 does not markedly affect baseline

blood pressure suggests that therapeutic targeting of TRPC6 may offer advantages over broader
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cardiovascular drugs in avoiding adverse hemodynamic consequences, though further studies are needed to

fully evaluate long-term blood pressure effects in various hypertensive models.

Cardiac Effects and Hypertrophic Signaling

Beyond its vascular actions, SAR7334 demonstrates modulatory effects on cardiac hypertrophy and

remodeling pathways. TRPC6 channels are implicated in maladaptive calcineurin-NFAT signaling in

cardiomyocytes, which promotes hypertrophic responses to pressure overload and neurohumoral stimulation.

Preclinical studies using TRPC6-deficient mice and pharmacological inhibitors have demonstrated

attenuated cardiac hypertrophy in response to angiotensin II infusion and pressure overload [2]. While

direct evidence for SAR7334 in cardiac hypertrophy models is more limited, its potent inhibition of TRPC6

suggests potential utility in countering pathological cardiac remodeling. The upregulation of TRPC6

expression observed in failing human hearts and experimental hypertrophy models further supports the

therapeutic rationale for TRPC6 inhibition in heart failure progression [1] [2]. However, the functional

redundancy between TRPC3 and TRPC6 in cardiomyocytes may necessitate dual inhibition for maximal

anti-hypertrophic effects, as demonstrated by studies showing compensatory upregulation of TRPC3 in

TRPC6-deficient mice [3].

Table 3: Experimental Cardiovascular Effects of SAR7334

Cardiovascular
Parameter

Experimental
Model

SAR7334 Effect Mechanistic Basis

Hypoxic pulmonary

vasoconstriction

Isolated perfused

mouse lungs

Dose-dependent

suppression (from
100 nM)

Inhibition of TRPC6-mediated

calcium entry in pulmonary
smooth muscle

Systemic arterial
pressure

Spontaneously
hypertensive rats

No significant change Selective action on pulmonary
vs. systemic vasculature

Vascular reactivity Angiotensin II-
infused vessels

Reduced contractility Decreased TRPC6-dependent
calcium influx

Cardiac hypertrophy Pressure overload
models

Expected attenuation
based on KO studies

Inhibition of calcineurin-NFAT
signaling pathway

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 11 Tech Support

https://www.smolecule.com/products/s002564?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12043714/
https://www.smolecule.com/products/s002564?utm_src=pdf-body
https://journals.lww.com/cardiovascularpharm/fulltext/2025/01000/transient_receptor_potential_canonical_channels_in.3.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC12043714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4507166/
https://www.smolecule.com/products/s002564?utm_src=pdf-body
https://www.smolecule.com/products/s002564?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Cardiovascular
Parameter

Experimental
Model

SAR7334 Effect Mechanistic Basis

Endothelial

permeability

Ischemia-

reperfusion models

Improved barrier

function (predicted)

Reduced calcium influx in

endothelial cells

Experimental Protocols and Methodologies

Calcium Flux Measurements

The primary assay for evaluating SAR7334 potency involved fluorometric measurement of intracellular

calcium concentrations using the calcium-sensitive dye Fluo-4 AM. Cells stably expressing human TRPC

channels were grown on black poly-D-lysine-coated 96-well plates and loaded with dye solution containing

2 μM Fluo-4 AM, 0.02% pluronic F127, and 0.1% BSA in standard extracellular solution (140 mM NaCl,

1 mM MgCl2, 5.4 mM KCl, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.35) for 30 minutes at room

temperature [3] [6]. After dye loading, cells were rinsed and incubated with extracellular solution containing

varying concentrations of SAR7334 (typically 1 nM to 10 μM) or vehicle control for 10 minutes. Calcium

entry was then initiated by application of the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (OAG, 100

μM), which directly activates TRPC3/6/7 channels. Fluorescence was measured using a fluorometric

imaging plate reader (FLIPR) with excitation at 488 nm and emission detection at 516 nm. The area

under the curve (AUC) for calcium signals following OAG stimulation was calculated and normalized to

vehicle-treated controls to determine percentage inhibition at each inhibitor concentration [3].

Electrophysiological Characterization

Whole-cell patch-clamp recordings were employed to directly assess the effects of SAR7334 on TRPC6

channel currents. Cells expressing TRPC6 channels were voltage-clamped at a holding potential of -60 mV,

and current-voltage relationships were determined using ramp protocols from -100 mV to +100 mV over

500 ms. Extracellular solution contained 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM

HEPES, and 10 mM glucose (pH 7.4), while the pipette solution consisted of 120 mM Cs-aspartate, 10 mM

CsCl, 5 mM NaCl, 1 mM MgCl2, 10 mM HEPES, and 10 mM BAPTA (pH 7.2). SAR7334 was applied
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extracellularly at concentrations ranging from 1 nM to 1 μM, and TRPC6 currents were elicited by either

OAG (100 μM) or extracellular application of the TRPC6 activator hyperforin. The concentration-response

relationship for current inhibition was fitted to the Hill equation to determine IC50 values, confirming the

nanomolar potency of SAR7334 against TRPC6-mediated currents [3] [6].

Isolated Perfused Lung Experiments

The functional impact of SAR7334 on pulmonary vascular responses was assessed using isolated perfused

and ventilated mouse lungs. Following anesthesia and anticoagulation, lungs were explanted from

C57/BL6N mice and artificially ventilated with a gas mixture containing 21% O2, 5.3% CO2 (normoxia) or

1% O2, 5.3% CO2 (hypoxia). Lungs were perfused blood-free at 2 mL/min with Krebs-Henseleit buffer

containing 120 mM NaCl, 4.3 mM KCl, 1.1 mM KH2PO4, 2.4 mM CaCl2, 1.3 mM MgCl2, 13.32 mM

glucose, 5% hydroxyethylamylopectin, and 23.8 mM NaHCO3, maintained at 37°C [3]. Pulmonary artery

pressure was continuously monitored, and hypoxic pulmonary vasoconstriction was elicited by switching

to hypoxic ventilation for 10-minute periods interspersed with 15-minute normoxic recovery periods.

SAR7334 was cumulatively added to the recirculating perfusate (15 mL total volume) at increasing

concentrations (10-300 nM), with HPV responses quantified as the maximum increase in pulmonary artery

pressure during each hypoxic challenge relative to the pre-drug response [3] [6].

Therapeutic Potential and Clinical Relevance

The cardiovascular therapeutic potential of SAR7334 primarily lies in conditions characterized by

excessive TRPC6 activation, with pulmonary arterial hypertension representing the most promising

application. The demonstrated efficacy of SAR7334 in suppressing hypoxic pulmonary vasoconstriction in

preclinical models, coupled with its favorable pharmacokinetics for oral administration, positions it as a

potential candidate for further development in PAH [3]. Additionally, the limited effects on systemic blood

pressure at doses effective in the pulmonary circulation suggest a potentially advantageous therapeutic

index compared to existing pulmonary vasodilators that frequently cause systemic hypotension. Beyond

pulmonary hypertension, SAR7334 may have applications in cardiac conditions involving maladaptive

remodeling, such as heart failure with preserved ejection fraction and pathological cardiac hypertrophy,

though these potential indications require more extensive preclinical validation [1] [2].
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The translational challenges for SAR7334 and similar TRPC6 inhibitors include potential compensatory

upregulation of other TRPC channels (particularly TRPC3) with chronic inhibition, and the need for precise

patient stratification based on TRPC6 expression or activity biomarkers. Future clinical development would

benefit from companion diagnostics to identify patient subsets with TRPC6-dependent disease mechanisms.

While SAR7334 itself may primarily serve as a research tool compound, its pharmacological profile

informs the development of clinically viable TRPC6 inhibitors with optimized selectivity, safety, and

formulation properties for human therapeutics [3] [7]. The ongoing elucidation of TRPC channel structures

and mechanisms will further accelerate the rational design of next-generation TRPC6 modulators with

refined cardiovascular targeting capabilities [1].

Graphviz Diagrams

TRPC6 Signaling Pathway in Cardiovascular System
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Experimental Workflow for SAR7334 Evaluation

SAR7334 Experimental Evaluation Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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